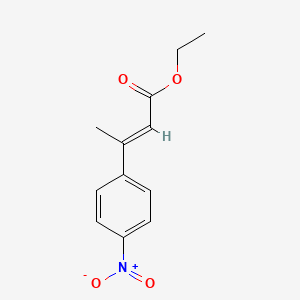

Ethyl 3-(4-nitrophenyl)but-2-enoate

Description

Academic Significance and Research Context in Organic Chemistry

The academic significance of α,β-unsaturated esters with nitroaryl moieties lies in their role as versatile building blocks for creating a wide array of organic structures, including various heterocyclic compounds. researchgate.netresearchgate.net The activating effect of the nitro group is a key feature exploited in many organic reactions. chemistry-chemists.com This group enhances the electrophilicity of the conjugated system, making it susceptible to nucleophilic attacks, such as in Michael addition reactions. encyclopedia.pubnih.gov

Furthermore, the nitro group itself can be transformed into a variety of other functional groups, most notably amines through reduction. wikipedia.orgnih.gov This versatility broadens the importance of nitro compounds in the synthesis of complex target molecules, including those with potential pharmaceutical relevance. nih.gov The chemistry of nitro compounds is a dynamic and evolving field, with ongoing research uncovering new reactions and synthetic methodologies. researchgate.netnih.gov These compounds are key intermediates in modern organic synthesis, with their diverse reactivity enabling the construction of carbon-carbon and carbon-heteroatom bonds. nih.gov

Structural Characteristics of Ethyl 3-(4-nitrophenyl)but-2-enoate

This compound is an organic compound characterized by a but-2-enoate backbone linked to a 4-nitrophenyl substituent. Its structure contains several key features that determine its chemical behavior. The molecule possesses an α,β-unsaturated ester functionality, where the carbon-carbon double bond is in conjugation with the carbonyl group of the ester. This conjugation is pivotal to its reactivity.

The most influential feature is the nitro group (–NO2) at the para-position of the phenyl ring. The nitro group is strongly electron-withdrawing, a property that stems from both a strong inductive effect and a resonance effect. wikipedia.orgresearchgate.net This electronic influence is transmitted through the phenyl ring and the conjugated double bond to the rest of the molecule, affecting its reactivity and intermolecular interactions. This makes the compound a useful building block in the synthesis of more complex organic molecules, serving as a precursor for various heterocyclic compounds through reactions like cycloadditions.

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | ethyl (E)-3-(4-nitrophenyl)but-2-enoate |

| CAS Number | 80854-57-5 letopharm.com |

| Molecular Formula | C₁₂H₁₃NO₄ |

| Molecular Weight | 235.24 g/mol |

| Boiling Point | 329.5°C at 760 mmHg letopharm.com |

| Density | 1.184 g/cm³ letopharm.com |

| Refractive Index | 1.547 letopharm.com |

This compound belongs to the specific class of nitro-substituted butenoates. Its structure can be compared to the closely related class of nitro-substituted cinnamates to understand its unique position in the chemical landscape. Cinnamates are esters of cinnamic acid and also feature an α,β-unsaturated ester system, but with the phenyl ring directly attached to the β-carbon of the double bond. An example is ethyl (Z)-3-(4-nitrophenyl)prop-2-enoate, a nitro-substituted cinnamate (B1238496) ester. nih.gov

The key structural difference is the methyl group at the β-position of the butenoate chain in this compound, which is absent in the cinnamate structure. This substitution pattern places it within a distinct subclass of α,β-unsaturated compounds. Both butenoates and cinnamates are valuable Michael acceptors in organic synthesis, but the nature of the substituent at the β-position can influence the reactivity and stereochemical outcome of such reactions. encyclopedia.pub These compounds are part of the broader family of α,β-unsaturated nitro compounds, which are pivotal intermediates for creating functionalized molecules. researchgate.netencyclopedia.pub For instance, related structures like 4-(4-nitrophenyl)-3-buten-2-one, which has a ketone instead of an ester, also serve as important synthetic precursors. chemicalbook.com

Table 2: Structural Comparison of Representative α,β-Unsaturated Esters

| Compound Name | Basic Skeleton | Substituent at β-Carbon |

|---|---|---|

| This compound | But-2-enoate | 4-Nitrophenyl and Methyl |

| Ethyl (Z)-3-(4-nitrophenyl)prop-2-enoate | Prop-2-enoate (Cinnamate) | 4-Nitrophenyl and Hydrogen |

Structure

3D Structure

Properties

CAS No. |

80854-57-5 |

|---|---|

Molecular Formula |

C12H13NO4 |

Molecular Weight |

235.24 g/mol |

IUPAC Name |

ethyl (E)-3-(4-nitrophenyl)but-2-enoate |

InChI |

InChI=1S/C12H13NO4/c1-3-17-12(14)8-9(2)10-4-6-11(7-5-10)13(15)16/h4-8H,3H2,1-2H3/b9-8+ |

InChI Key |

GXKAVJLXZLKIAJ-CMDGGOBGSA-N |

Isomeric SMILES |

CCOC(=O)/C=C(\C)/C1=CC=C(C=C1)[N+](=O)[O-] |

Canonical SMILES |

CCOC(=O)C=C(C)C1=CC=C(C=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations

Diverse Synthesis Approaches for Ethyl 3-(4-nitrophenyl)but-2-enoate

The construction of the core structure of this compound relies on the formation of a crucial carbon-carbon double bond. This can be accomplished using modern catalytic cross-coupling reactions or traditional condensation methods.

Palladium-catalyzed cross-coupling reactions represent a powerful tool for the synthesis of unsaturated esters like this compound. The Mizoroki-Heck reaction, in particular, provides a direct route for the arylation of alkenes.

The Mizoroki-Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene. organic-chemistry.org For the synthesis of this compound, this would typically involve the reaction of a 4-nitrophenyl halide (e.g., 4-nitroiodobenzene or 4-nitrobromobenzene) with ethyl but-2-enoate (ethyl crotonate). The reaction is generally carried out in the presence of a palladium catalyst, a base, and often a phosphine (B1218219) ligand. thieme-connect.de

The choice of catalyst and ligands is crucial for the reaction's efficiency. While simple palladium salts can be used, the use of phosphine ligands, such as tri-2-tolylphosphine, is often beneficial for sluggish reactions. thieme-connect.de A denitrative Mizoroki-Heck reaction has also been developed, using nitroarenes directly, which could potentially be applied to synthesize related compounds. nih.gov

Table 1: Typical Conditions for Mizoroki-Heck Reaction

| Component | Example | Purpose |

| Aryl Halide | 4-Iodo- or 4-Bromonitrobenzene | Source of the 4-nitrophenyl group |

| Alkene | Ethyl (E)-but-2-enoate | Forms the but-2-enoate backbone orgsyn.org |

| Catalyst | Pd(OAc)₂, Pd(acac)₂/BrettPhos nih.gov | Facilitates the C-C bond formation thieme-connect.de |

| Base | Trialkylamine, Inorganic Base (e.g., CsF) thieme-connect.denih.gov | Neutralizes the generated acid |

| Solvent | Polar aprotic (e.g., DMF, PhCF₃) nih.govfrontiersin.org | Solubilizes reactants and catalyst |

| Temperature | Elevated temperatures (e.g., 60-140°C) thieme-connect.deresearchgate.net | To drive the reaction to completion |

In recent years, significant efforts have been made to develop more environmentally friendly "green" Heck reaction protocols. These approaches focus on using less toxic solvents, reducing waste, and enabling catalyst recovery and reuse. frontiersin.org For the synthesis of this compound, a yield of 51% has been reported under specific green conditions. frontiersin.orgnih.gov

Key features of green Heck reactions include:

Alternative Solvents: The use of water or ethanol (B145695)/water mixtures can replace hazardous solvents like DMF. frontiersin.org The higher solubility of reagents in mixtures with a higher ethanol content can enhance the yield. frontiersin.org

Catalyst Systems: Supported palladium nanoparticles, for instance on polyaniline or gelatin, allow for easy separation and recycling of the catalyst. organic-chemistry.orgresearchgate.net Phosphine-free catalyst systems, such as those using N-heterocyclic carbenes or proline-based ligands, are also common. organic-chemistry.org

Energy Sources: Microwave irradiation can dramatically reduce reaction times compared to conventional heating. frontiersin.org

The generally accepted mechanism for the Mizoroki-Heck reaction proceeds through a catalytic cycle involving:

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate (Ar-Pd-X).

Migratory Insertion (Carbopalladation): The alkene coordinates to the palladium center and then inserts into the Pd-Ar bond, forming a new carbon-carbon bond.

β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the newly formed C-C bond is eliminated, regenerating the double bond in the product and forming a palladium-hydride species. This step typically favors the formation of the more stable E-alkene. organic-chemistry.org

Reductive Elimination: The base regenerates the Pd(0) catalyst from the palladium-hydride species, allowing the cycle to begin anew.

Table 2: Green Heck Reaction Protocol for Ethyl (E)-3-(4-nitrophenyl)but-2-enoate frontiersin.org

| Component | Details |

| Reactants | 4-Iodonitrobenzene, Ethyl crotonate |

| Catalyst | Supported Palladium |

| Base | Sodium Acetate (B1210297) (AcONa) |

| Additive | Tetraethylammonium chloride (Et₄NCl) |

| Solvent | Ethanol/Water (9:1 v/v) |

| Yield | 51% |

Traditional condensation reactions provide reliable and well-established pathways to α,β-unsaturated esters.

The Knoevenagel condensation is a classic method for forming C=C bonds by reacting an aldehyde or ketone with a compound containing an active methylene (B1212753) group, such as ethyl acetoacetate (B1235776). For the synthesis of this compound, 4-nitrobenzaldehyde (B150856) is condensed with ethyl acetoacetate. The reaction is typically catalyzed by a weak base like piperidine (B6355638) or sodium hydroxide (B78521). The initial adduct undergoes dehydration (elimination of water) to yield the final α,β-unsaturated ester product.

Table 3: Knoevenagel Condensation Protocol

| Component | Example |

| Aldehyde | 4-Nitrobenzaldehyde |

| Active Methylene Compound | Ethyl acetoacetate |

| Catalyst | Piperidine or Sodium Hydroxide (10 mol%) |

| Solvent | Ethanol or Toluene |

| Conditions | Reflux at 80–90°C for 4–6 hours |

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used olefination reaction that employs a phosphonate-stabilized carbanion to react with an aldehyde or ketone. wikipedia.orgyoutube.com This method is renowned for producing predominantly E-alkenes with high stereoselectivity. wikipedia.orgnrochemistry.com The reaction begins with the deprotonation of a phosphonate (B1237965) reagent to form a nucleophilic carbanion, which then attacks the carbonyl carbon of the aldehyde (in this case, 4-nitrobenzaldehyde). wikipedia.org The resulting intermediate eliminates a dialkylphosphate salt to form the alkene. wikipedia.org

For the synthesis of this compound, a suitable phosphonate reagent such as diethyl (2-oxobutyl)phosphonate is used. The use of phosphonates with electron-withdrawing groups is essential for the reaction to proceed. wikipedia.org

Table 4: Horner-Wadsworth-Emmons Reaction Protocol

| Component | Example |

| Aldehyde | 4-Nitrobenzaldehyde |

| Phosphonate Reagent | Diethyl (2-oxobutyl)phosphonate |

| Base | 1,8-Diazabicycloundec-7-ene (DBU) |

| Solvent | Choline chloride/urea deep eutectic solvent (DES) |

| Conditions | 60°C for 16 hours |

| Yield | 75–80% (E/Z 80:20) |

Classical Condensation and Esterification Routes for Analogous Structures

Esterification Processes

Esterification represents a fundamental approach to synthesizing this compound. The most common method is the Fischer-Speier esterification, which involves the reaction of 3-(4-nitrophenyl)but-2-enoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. wikipedia.orgorganic-chemistry.org This reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol is often used, or the water produced is removed from the reaction mixture. wikipedia.orgorganic-chemistry.orglibretexts.orgmasterorganicchemistry.com

The mechanism of Fischer-Speier esterification proceeds through several key steps:

Protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which increases the electrophilicity of the carbonyl carbon. libretexts.orgmasterorganicchemistry.com

Nucleophilic attack of the ethanol molecule on the activated carbonyl carbon, forming a tetrahedral intermediate. wikipedia.orgmasterorganicchemistry.com

Proton transfer from the oxonium ion to one of the hydroxyl groups. masterorganicchemistry.com

Elimination of a water molecule to form a protonated ester. masterorganicchemistry.com

Deprotonation to yield the final ester product, this compound. masterorganicchemistry.com

Alternative and milder esterification methods, such as the Steglich esterification using dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent, can also be employed, particularly for sensitive substrates. organic-chemistry.orgrsc.org

Table 1: Comparison of Esterification Methods

| Method | Catalyst/Reagent | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Fischer-Speier Esterification | Strong acid (e.g., H₂SO₄) | Reflux with excess ethanol | Simple, cost-effective wikipedia.org | Equilibrium reaction, may require harsh conditions wikipedia.org |

| Steglich Esterification | DCC, DMAP | Room temperature | Mild conditions, high yield organic-chemistry.orgrsc.org | DCC is a potent allergen, formation of dicyclohexylurea byproduct |

Nitration Reactions to Introduce the Nitroaryl Moiety

An alternative synthetic strategy involves the direct nitration of a precursor molecule, ethyl 3-phenylbut-2-enoate, to introduce the nitro group at the para position of the phenyl ring. This electrophilic aromatic substitution is typically carried out using a nitrating agent, such as a mixture of nitric acid and sulfuric acid.

The reaction mechanism involves the formation of the nitronium ion (NO₂⁺) from the mixture of nitric and sulfuric acids. The nitronium ion then acts as the electrophile, attacking the electron-rich phenyl ring. The presence of the but-2-enoate substituent on the phenyl ring directs the incoming nitro group primarily to the para position due to steric hindrance at the ortho positions and the electronic-directing effects of the substituent.

It is important to control the reaction conditions, such as temperature and reaction time, to avoid over-nitration or side reactions. The nitration of α,β-unsaturated esters can sometimes lead to the formation of reactive intermediates, and the reaction pathway can be influenced by the specific substrate and reagents used. rsc.org

Stereochemical Control and Isomer Synthesis

The double bond in this compound can exist as two geometric isomers, E (entgegen) and Z (zusammen). The control of the stereochemical outcome is a critical aspect of its synthesis, as the biological activity and physical properties of the isomers can differ significantly.

Regio- and Stereoselective Synthesis of E/Z Isomers

The Wittig reaction is a powerful and widely used method for the stereoselective synthesis of alkenes, including the E/Z isomers of this compound. researchgate.net The stereoselectivity of the Wittig reaction is highly dependent on the nature of the phosphorus ylide used. researchgate.netchemtube3d.com

Z-Isomer Synthesis: Unstabilized ylides, where the group attached to the carbanion is an alkyl group, generally lead to the formation of the Z-alkene with high selectivity. chemtube3d.comwikipedia.org The reaction proceeds through a kinetically controlled pathway, favoring the formation of a syn-oxaphosphetane intermediate, which then decomposes to the Z-alkene. chemtube3d.com

E-Isomer Synthesis: Stabilized ylides, where the group attached to the carbanion is an electron-withdrawing group like an ester or carbonyl, typically yield the E-alkene as the major product. researchgate.netchemtube3d.com In this case, the reaction is under thermodynamic control, and the more stable anti-oxaphosphetane intermediate is favored, leading to the E-alkene. chemtube3d.com

The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction using phosphonate carbanions, generally provides the (E)-enoate with high selectivity. wikipedia.org For the synthesis of the (Z)-enoate, the Still-Gennari modification of the HWE reaction can be employed. wikipedia.org

Table 2: Stereoselective Synthesis of E/Z Isomers

| Reaction | Ylide/Reagent Type | Predominant Isomer | Key Feature |

|---|---|---|---|

| Wittig Reaction | Unstabilized Ylide | Z-isomer | Kinetic control, syn-oxaphosphetane intermediate chemtube3d.comwikipedia.org |

| Wittig Reaction | Stabilized Ylide | E-isomer | Thermodynamic control, anti-oxaphosphetane intermediate researchgate.netchemtube3d.com |

| Horner-Wadsworth-Emmons | Phosphonate Carbanion | E-isomer | High (E)-selectivity wikipedia.org |

| Still-Gennari Modification | Modified Phosphonate | Z-isomer | Favors (Z)-enoate formation wikipedia.org |

Strategic Precursor Roles in Complex Molecule Construction

The unique chemical architecture of this compound makes it an invaluable starting material for the synthesis of more complex molecular frameworks, particularly heterocyclic compounds.

Synthesis of Heterocyclic Frameworks (e.g., Benzoxazines, Pyrrolones)

The α,β-unsaturated ester moiety in this compound is susceptible to conjugate addition reactions, which are key steps in the construction of various heterocyclic rings. wikipedia.org

Benzoxazine (B1645224) Synthesis: Benzoxazines can be synthesized through a multi-step process involving the initial Michael addition of a substituted o-aminophenol to this compound. The resulting adduct can then undergo intramolecular cyclization and subsequent transformations to yield the benzoxazine ring system. The nitro group can be later reduced to an amino group, providing a handle for further functionalization.

Pyrrolone Synthesis: Pyrrolone derivatives can be prepared by reacting this compound with primary amines or ammonia. The initial conjugate addition of the amine to the β-carbon of the unsaturated ester, followed by intramolecular cyclization via aminolysis of the ester group, leads to the formation of the pyrrolone ring. The specific reaction conditions and the nature of the amine will determine the final structure of the pyrrolone derivative.

Formation of Functionalized Polymers

The presence of a polymerizable vinyl group and a functionalizable nitro group makes this compound an interesting monomer for the synthesis of functionalized polymers.

The polymerization of vinyl monomers like this compound can be achieved through various radical polymerization techniques. cmu.edu Controlled/living radical polymerization methods, such as Nitroxide-Mediated Polymerization (NMP) wikipedia.orgyoutube.commdpi.com or Atom Transfer Radical Polymerization (ATRP), cmu.edu are particularly useful for synthesizing well-defined polymers with controlled molecular weights and low dispersity. cmu.eduwikipedia.org

The resulting polymers possess pendant 4-nitrophenyl groups. The nitro group is a versatile functional handle that can be readily transformed into other functional groups. For instance, the nitro group can be reduced to an amine group, which can then be used for further post-polymerization modifications, such as grafting other polymer chains or attaching bioactive molecules. This approach allows for the creation of functionalized polymers with tailored properties for various applications, including drug delivery, materials science, and nanotechnology.

The incorporation of nitro-functionalized monomers into polymer frameworks has been shown to enhance properties such as CO2 adsorption in porous aromatic frameworks. researchgate.net This suggests that polymers derived from this compound could have potential applications in gas capture and separation technologies.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 3-(4-nitrophenyl)but-2-enoic acid |

| Ethanol |

| Sulfuric acid |

| p-Toluenesulfonic acid |

| Dicyclohexylcarbodiimide (DCC) |

| Ethyl 3-phenylbut-2-enoate |

| Nitric acid |

| o-Aminophenol |

| Benzoxazine |

| Pyrrolone |

| Benzylamine |

| Methyl methacrylate |

| Styrene |

| n-Butyl acrylate |

| Poly(ethylene glycol) methyl ether methacrylate |

| Acrylonitrile |

| Divinylbenzene |

| 2,2,6,6-Tetramethylpiperidinyl-1-oxy (TEMPO) |

Preparation of Trisubstituted Alkenes and Analogues

The synthesis of trisubstituted alkenes is a significant area of organic chemistry, as this structural motif is present in numerous biologically active molecules and functional materials. Methodologies for the stereoselective preparation of these compounds are of particular interest. This compound and its analogues serve as valuable precursors for the construction of more complex trisubstituted alkenes through various advanced synthetic strategies, primarily leveraging transition-metal-catalyzed cross-coupling reactions and C-H activation.

One of the key strategies for elaborating the structure of ethyl 3-arylbut-2-enoates involves palladium-catalyzed cross-coupling reactions. For instance, the Suzuki-Miyaura reaction can be employed to form new carbon-carbon bonds by coupling the aryl group of the butenoate with an aryl boronic acid, effectively extending the conjugation and creating a more substituted system. While the core butenoate structure is already trisubstituted, these methods create more complex analogues by modifying the existing substituents.

Another powerful cross-coupling technique for the synthesis of related trisubstituted alkene analogues is the Stille coupling. This reaction involves the palladium-catalyzed coupling of an organotin reagent with an appropriate electrophile. A relevant example is the synthesis of ethyl (E)-4-(4-nitrophenyl)-4-oxo-2-butenoate, an analogue of the primary compound. This is achieved by the reaction of p-nitrobenzoyl chloride with ethyl (E)-3-(tributylstannyl)propenoate in the presence of a palladium catalyst. researchgate.netlookchem.com This method introduces a ketone functionality, yielding a highly functionalized trisubstituted alkene.

Table 1: Synthesis of Ethyl (E)-4-(4-nitrophenyl)-4-oxo-2-butenoate via Stille Coupling

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Yield | Reference |

|---|---|---|---|---|---|

| p-Nitrobenzoyl chloride | Ethyl (E)-3-(tributylstannyl)propenoate | Benzyl(chloro)bis(triphenylphosphine)palladium(II) | Chloroform | 80% | lookchem.com |

Modern synthetic methodologies have further expanded the toolbox for creating complex trisubstituted alkenes. A notable advancement is the use of C-H activation and olefination reactions. For example, a ruthenium-catalyzed, nitrile-directed meta-C-H olefination has been developed for indene (B144670) enoate esters, which are structural analogues of this compound. acs.org This process allows for the direct formation of a new carbon-carbon bond at the meta position of an aromatic ring, a challenging transformation to achieve selectively. The reaction demonstrates good functional group tolerance, successfully coupling with various acrylates, including those bearing phenyl, para-nitrophenyl, and para-methoxyphenyl groups. acs.org

Table 2: Ruthenium-Catalyzed meta-C-H Olefination of Indene Enoate Esters with Various Acrylates

| Indene Enoate Ester Substrate | Olefin Coupling Partner | Catalyst System | Conditions | Product Yield | Reference |

|---|---|---|---|---|---|

| Indene enoate ester with nitrile director | n-Butyl acrylate | [Ru(p-cymene)Cl2]2, AgSbF6, MesCO2H | Microwave irradiation | Good | acs.org |

| Indene enoate ester with nitrile director | Phenyl acrylate | [Ru(p-cymene)Cl2]2, AgSbF6, MesCO2H | Microwave irradiation | Good | acs.org |

| Indene enoate ester with nitrile director | p-Nitrophenyl acrylate | [Ru(p-cymene)Cl2]2, AgSbF6, MesCO2H | Microwave irradiation | Good | acs.org |

| Indene enoate ester with nitrile director | p-Methoxyphenyl acrylate | [Ru(p-cymene)Cl2]2, AgSbF6, MesCO2H | Microwave irradiation | Good | acs.org |

These advanced methodologies highlight the versatility of this compound and its analogues as platforms for the synthesis of diverse and complex trisubstituted alkenes, which are valuable in various fields of chemical science.

Mechanistic Investigations of Reactivity and Reaction Pathways

Influence of the Nitroaryl and α,β-Unsaturated Ester Moieties on Reactivity

The chemical reactivity of Ethyl 3-(4-nitrophenyl)but-2-enoate is significantly influenced by the electronic properties of its two main functional groups: the nitroaryl group and the α,β-unsaturated ester moiety.

The nitro group at the para-position of the phenyl ring is a strong electron-withdrawing group. This property has several key effects on the molecule's reactivity:

It decreases the electron density of the aromatic ring, making it susceptible to nucleophilic attack.

The electron-withdrawing nature of the nitro group also influences the electronic characteristics of the conjugated system, affecting the reactivity of the double bond and the ester group.

The α,β-unsaturated ester moiety is a conjugated system where the carbon-carbon double bond is in conjugation with the carbonyl group of the ester. This arrangement leads to:

Activation of the double bond for certain addition reactions.

The potential for the ester group to undergo substitution reactions.

The combination of these two moieties creates a molecule with distinct reactive sites, allowing for a range of chemical transformations.

Nucleophilic and Electrophilic Substitution Pathways

Aromatic Nucleophilic Substitution

The presence of the strongly electron-withdrawing nitro group on the phenyl ring activates it towards nucleophilic aromatic substitution (SNAr). In this type of reaction, a nucleophile attacks the electron-deficient aromatic ring, leading to the displacement of a leaving group. For SNAr to occur, the nitro group must be positioned ortho or para to the leaving group to effectively stabilize the negatively charged intermediate (Meisenheimer complex) through resonance. youtube.comyoutube.com While the provided information does not give a specific example of SNAr on this compound itself, the principles of SNAr suggest that if a suitable leaving group were present on the ring in the ortho or para position relative to the nitro group, such reactions would be feasible.

Ester Group Substitution

The ester group in this compound can undergo nucleophilic substitution reactions. In these reactions, the ethoxy group (-OCH2CH3) of the ester is replaced by another nucleophile. For example, reaction with amines can lead to the formation of amides, and reaction with other alcohols (transesterification) can yield different esters. These reactions are typically catalyzed by either an acid or a base.

Addition Reactions Across the Alkene Double Bond

The carbon-carbon double bond in the α,β-unsaturated system is an important site of reactivity, primarily undergoing addition reactions. pressbooks.publibretexts.orgnagwa.comyoutube.com In these reactions, the π-bond is broken, and new single bonds are formed with the adding reagent. pressbooks.pub

Michael-Type Additions

The double bond in this compound is susceptible to Michael-type additions, also known as conjugate additions. This is a characteristic reaction of α,β-unsaturated carbonyl compounds. In a Michael addition, a nucleophile (the Michael donor) adds to the β-carbon of the unsaturated system. The electron-withdrawing nature of the nitrophenyl group further enhances the electrophilicity of the β-carbon, making it more susceptible to attack by nucleophiles.

For example, the reaction of similar nitro-substituted styrenes with 1,3-dicarbonyl compounds like ethyl acetoacetate (B1235776) proceeds via a Michael addition mechanism. This suggests that this compound would readily undergo Michael additions with a variety of nucleophiles, such as enolates, amines, and thiols. The reaction of ethyl (2E)-3-ethoxy-4-(2-nitrophenoxy)but-2-enoate with iron powder in acetic acid results in the reduction of the nitro group to an amine, which then acts as an intramolecular Michael donor, attacking the double bond to form a six-membered ring. researchgate.net

Hydrolytic Cleavage of the Ester Linkage

The ester functionality in this compound is susceptible to hydrolysis under both acidic and basic conditions, yielding 3-(4-nitrophenyl)but-2-enoic acid and ethanol (B145695). The mechanism of this transformation is a classic example of nucleophilic acyl substitution.

Under basic conditions, the hydrolysis proceeds via a saponification mechanism. A hydroxide (B78521) ion, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate, which then collapses to expel the ethoxide leaving group, forming the carboxylate salt. Subsequent acidification of the reaction mixture protonates the carboxylate to give the corresponding carboxylic acid. The presence of the electron-withdrawing nitro group on the phenyl ring enhances the electrophilicity of the carbonyl carbon, thereby increasing the rate of the initial nucleophilic attack by the hydroxide ion.

In an acidic medium, the hydrolysis is catalyzed by the protonation of the carbonyl oxygen. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like water. The subsequent steps involve the formation of a tetrahedral intermediate, proton transfer, and elimination of ethanol to yield the carboxylic acid.

The relative rates of hydrolysis can be influenced by the electronic nature of the substituents on the phenyl ring, a phenomenon described by the Hammett equation in similar systems. semanticscholar.org

Table 2: Conditions for Hydrolytic Cleavage

| Condition | Reagents | Products |

| Basic | NaOH (aq), heat | 3-(4-nitrophenyl)but-2-enoic acid (as salt), Ethanol |

| Acidic | H₃O⁺, heat | 3-(4-nitrophenyl)but-2-enoic acid, Ethanol |

Oxidative Processes

The chemical structure of this compound offers two primary sites for oxidative transformations: the nitro group and the carbon-carbon double bond.

The nitro group itself can participate in redox reactions. However, a more synthetically relevant oxidative process is the cleavage of the C=C double bond. Oxidative cleavage of alkenes is a powerful synthetic tool for the formation of carbonyl compounds. nih.gov Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or ozone (O₃) followed by a reductive or oxidative workup, can be employed for this purpose.

For instance, treatment of this compound with hot, concentrated potassium permanganate would be expected to cleave the double bond, leading to the formation of 4-nitroacetophenone and ethyl pyruvate, which would likely be further oxidized under the reaction conditions. Ozonolysis, a milder method, would initially form an ozonide intermediate. Subsequent workup with a reducing agent like dimethyl sulfide (B99878) (DMS) would yield 4-nitroacetophenone and ethyl glyoxylate, while an oxidative workup with hydrogen peroxide would produce 4-nitrobenzoic acid and oxalic acid (from the further oxidation of ethyl glyoxylate).

The choice of oxidizing agent and reaction conditions allows for the selective synthesis of different oxidation products, highlighting the versatility of this transformation in organic synthesis.

Table 3: Potential Products of Oxidative Cleavage

| Oxidizing Agent | Workup | Expected Products |

| KMnO₄ (hot, conc.) | - | 4-Nitrobenzoic acid, CO₂ |

| 1. O₃; 2. (CH₃)₂S | Reductive | 4-Nitroacetophenone, Ethyl glyoxylate |

| 1. O₃; 2. H₂O₂ | Oxidative | 4-Nitrobenzoic acid, Oxalic acid |

Computational Chemistry and Theoretical Modeling Studies

Quantum Mechanical Investigations

Quantum mechanical calculations are a powerful tool for elucidating the fundamental properties of molecules.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For Ethyl 3-(4-nitrophenyl)but-2-enoate, DFT calculations, often at the B3LYP/6-311++G(2d,2p) level of theory, are employed to determine its optimized molecular geometry. These calculations help in understanding the spatial arrangement of atoms and the distribution of electrons within the molecule. The presence of the 4-nitrophenyl group, a strong electron-withdrawing substituent, significantly influences the electronic properties of the but-2-enoate backbone.

Studies on similar compounds, such as ethyl (2E)-3-(4-hydroxy-3,5-dimethoxyphenyl) prop-2-enoate, have demonstrated that DFT calculations can accurately predict structural and electronic properties. researchgate.net For instance, in a related pyran derivative containing a 4-nitrophenyl group, DFT calculations at the B3LYP/6-311G(d,p) level were performed to analyze its structure. materialsciencejournal.orgresearchgate.net

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components in determining a molecule's chemical reactivity and kinetic stability. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter.

For a related compound, ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate, the HOMO and LUMO energies were calculated using Time-Dependent Density Functional Theory (TD-DFT) with the B3LYP/6-311G(d,p) basis set. materialsciencejournal.orgresearchgate.net A smaller HOMO-LUMO energy gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net In the case of ethyl (2E)-3-(4-hydroxy-3,5-dimethoxyphenyl) prop-2-enoate, the introduction of a water molecule was found to decrease the HOMO-LUMO energy gap, indicating an increase in its electron-accepting capability. researchgate.net

Table 1: Frontier Molecular Orbital Energies and Energy Gap for a Related Nitrophenyl Compound

| Parameter | Energy (eV) |

| EHOMO | -7.06 |

| ELUMO | -2.54 |

| Energy Gap (ΔE) | 4.52 |

Data derived from studies on ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate. materialsciencejournal.org

The Molecular Electrostatic Potential Surface (MEPS) is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. The MEPS map illustrates the charge distribution, with red regions indicating negative electrostatic potential (electron-rich areas, susceptible to electrophilic attack) and blue regions indicating positive electrostatic potential (electron-poor areas, susceptible to nucleophilic attack).

For this compound, the nitro group and the carbonyl oxygen of the ester group are expected to be regions of high negative potential, making them likely sites for electrophilic interaction. Conversely, the hydrogen atoms of the phenyl ring and the ethyl group would exhibit positive potential.

The Atoms in Molecule (AIM) theory provides a method for analyzing the topology of the electron density to characterize chemical bonds and other intramolecular interactions. This analysis can reveal the nature of bonding, including the presence of hydrogen bonds and other weak interactions that stabilize the molecular structure. In a study of a similar compound, ethyl (2Z)-3-hydroxy-3-(4-nitrophenyl)prop-2-enoate, intramolecular O—H⋯O hydrogen bonds were identified, which play a role in stabilizing the molecular conformation. researchgate.net

Global Reactivity Descriptors and Chemical Hardness

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide quantitative measures of a molecule's reactivity. These include electronegativity (χ), chemical potential (μ), chemical hardness (η), global softness (S), and the electrophilicity index (ω).

Chemical hardness (η) is a measure of the resistance to a change in electron distribution. A higher value of chemical hardness indicates greater stability and lower reactivity. materialsciencejournal.org Conversely, softness (S) is the reciprocal of hardness. The electrophilicity index (ω) quantifies the ability of a molecule to accept electrons.

For a related nitro-containing compound, the following global reactivity descriptors were calculated: materialsciencejournal.org

Table 2: Global Reactivity Descriptors

| Descriptor | Value (eV) |

| Ionization Potential (I) | 7.06 |

| Electron Affinity (A) | 2.54 |

| Chemical Hardness (η) | 2.27 |

| Global Softness (S) | 0.45 eV⁻¹ |

| Electrophilicity Index (ω) | 5.07 |

Data derived from studies on ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate. materialsciencejournal.org

A high electrophilicity index for the related compound suggests it is a strong electrophile. materialsciencejournal.org A similar trend is expected for this compound due to the electron-withdrawing nature of the nitrophenyl group.

Prediction of Non-Linear Optical (NLO) Properties via First Hyperpolarizability

Molecules with large first hyperpolarizability (β) values are of interest for their potential applications in non-linear optical (NLO) materials. The presence of both an electron-donating group and an electron-withdrawing group connected through a π-conjugated system can lead to significant NLO properties.

Elucidation of Reaction Mechanisms via Quantum–Chemical Molecular Electron Density Theory (MEDT)

Quantum–Chemical Molecular Electron Density Theory (MEDT) is a powerful computational framework for studying reaction mechanisms. It focuses on the changes in the electron density along a reaction pathway, providing deep insights into the electronic and molecular processes that govern chemical reactivity.

While a specific MEDT study on this compound was not found, research on similar systems highlights the utility of this approach. For example, an MEDT study on the reaction between 2-methoxyfuran (B1219529) and ethyl (Z)-3-phenyl-2-nitroprop-2-enoate, a structurally related nitroalkene, was conducted using the wb97xd/6-311+G(d,p) level of theory. mdpi.com

Key Findings from a a Related MEDT Study:

Reaction Classification: The reaction was classified as having a Forward Electron Density Flux (FEDF), meaning that the electron density flows from the furan (B31954) (the nucleophile) to the nitroalkene (the electrophile). mdpi.com

Intermediate Formation: The calculations revealed the formation of zwitterionic intermediates during the reaction. The formation of these intermediates is driven by local nucleophile/electrophile interactions between the reactants. mdpi.com

Reaction Pathway: The study showed that the most probable reaction mechanism was fundamentally different from what had been previously assumed, ruling out a direct Diels-Alder cycloaddition pathway. mdpi.com

These findings demonstrate how MEDT can be applied to understand the complex reaction mechanisms of compounds like this compound. An MEDT analysis of its reactions, for instance in cycloadditions or nucleophilic additions, would involve:

Analysis of the Reactants' Electronic Structure: Calculating the global and local electronic properties, such as the electronic chemical potential, global electrophilicity, and local nucleophilic/electrophilic Parr functions, to predict the flow of electron density and the most reactive sites.

Locating Stationary Points: Identifying and characterizing the structures of pre-reaction complexes, transition states, and intermediates along the reaction coordinate.

Topological Analysis of Electron Density: Using tools like the Quantum Theory of Atoms in Molecules (QTAIM) to analyze the bonding changes throughout the reaction.

Such a study would provide a detailed, quantitative picture of the reaction mechanism, clarifying the roles of the nitro and ester functional groups in directing the reactivity of this compound.

Advanced Spectroscopic and Chromatographic Characterization Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of Ethyl 3-(4-nitrophenyl)but-2-enoate, offering detailed insights into the connectivity and spatial arrangement of atoms. The most common isomer synthesized is the (E)-isomer, as indicated by its IUPAC name, (E)-ethyl 3-(4-nitrophenyl)but-2-enoate.

Proton (¹H) and Carbon-13 (¹³C) NMR for Structural Elucidation

The ¹H NMR spectrum is expected to show distinct signals for each proton environment. The ethyl ester protons will appear as a quartet (for the -CH₂-) and a triplet (for the -CH₃). The methyl group attached to the double bond (C3) will be a singlet, and the vinylic proton at C2 will also be a singlet. The aromatic protons will appear as two distinct doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring, due to the influence of the nitro group.

The ¹³C NMR spectrum will corroborate this structure, showing unique resonances for the carbonyl carbon of the ester, the olefinic carbons, the carbons of the nitrophenyl ring, the ethyl ester carbons, and the methyl carbon.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for (E)-Ethyl 3-(4-nitrophenyl)but-2-enoate

Click to view interactive data table

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Notes |

| Ester -O-C H₂-C H₃ | ~1.3 (t, 3H) | ~14.2 | Triplet for methyl protons. |

| Ester -O-C H₂-CH₃ | ~4.2 (q, 2H) | ~60.5 | Quartet for methylene (B1212753) protons. |

| C3-C H₃ | ~2.6 (s, 3H) | ~18.0 | Singlet, deshielded by the double bond and aromatic ring. |

| C2-H | ~6.2 (s, 1H) | ~118.0 | Singlet, vinylic proton. |

| Ar-H (ortho to NO₂) | ~8.3 (d, 2H) | ~124.0 | Downfield shift due to strong deshielding by NO₂ group. |

| Ar-H (ortho to C=C) | ~7.7 (d, 2H) | ~129.0 | Less deshielded than protons ortho to NO₂. |

| C =O | - | ~166.0 | Carbonyl carbon of the ester. |

| C 2 | - | ~118.0 | Vinylic carbon bearing the proton. |

| C 3 | - | ~155.0 | Vinylic carbon bearing the methyl and phenyl groups. |

| Ar-C (ipso, attached to C=C) | - | ~145.0 | Quaternary aromatic carbon. |

| Ar-C (ipso, attached to NO₂) | - | ~148.0 | Quaternary aromatic carbon, significantly deshielded. |

Two-Dimensional NMR Techniques (e.g., NOESY)

Two-dimensional (2D) NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are invaluable for confirming stereochemistry. A NOESY experiment detects spatial proximity between protons. For (E)-Ethyl 3-(4-nitrophenyl)but-2-enoate, a cross-peak would be expected between the vinylic proton at C2 and the ortho-protons of the 4-nitrophenyl ring. Conversely, for the (Z)-isomer, a NOESY correlation would be observed between the vinylic proton and the methyl group protons at C3. This allows for unambiguous assignment of the double bond geometry.

Spectroscopic Methods for E/Z Isomer Assignment

The assignment of E/Z isomers is critical and can be achieved through NMR analysis. researchgate.net The primary method relies on the anisotropic effect of the substituents on the chemical shifts of nearby protons.

Chemical Shift Analysis : In the (E)-isomer, the vinylic proton is cis to the 4-nitrophenyl group and trans to the ester group. In the (Z)-isomer, this proton is cis to the ester group. Due to the magnetic anisotropy of the carbonyl in the ester function, the vinylic proton in the (Z)-isomer is expected to be significantly deshielded (shifted further downfield) compared to the (E)-isomer.

Nuclear Overhauser Effect (NOE) : As detailed in the NOESY section, one-dimensional NOE difference experiments can also be performed. Irradiation of the methyl protons at C3 would produce an enhancement of the signal for the ortho-protons of the phenyl ring in the (E)-isomer, while in the (Z)-isomer, an enhancement of the vinylic proton signal would be observed.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry confirms the molecular weight of the compound and provides structural information through analysis of its fragmentation patterns. For this compound (Molecular Formula: C₁₂H₁₃NO₄), the molecular weight is 235.24 g/mol . The electron ionization (EI) mass spectrum is expected to show a molecular ion peak ([M]⁺) at m/z 235.

The fragmentation pattern can be predicted based on the structure and data from similar compounds. nih.gov Key fragmentation pathways would include the loss of the ethoxy radical from the ester, the loss of an ethyl radical, and cleavage related to the nitro group.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

Click to view interactive data table

| m/z Value | Proposed Fragment Ion | Formula of Lost Neutral |

| 235 | [M]⁺ | - |

| 206 | [M - C₂H₅]⁺ | C₂H₅• |

| 190 | [M - OC₂H₅]⁺ | •OC₂H₅ |

| 189 | [M - NO₂]⁺ | NO₂• |

| 162 | [M - COOEt]⁺ | •COOEt |

| 146 | [C₉H₈NO]⁺ | - |

| 122 | [C₇H₄NO₂]⁺ | - |

Vibrational Spectroscopy: Infrared (IR) Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound is characterized by strong absorption bands corresponding to the ester carbonyl, the nitro group, and the carbon-carbon double bond.

Table 3: Characteristic Infrared Absorption Bands for this compound

Click to view interactive data table

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| ~3100-3000 | C-H stretch | Aromatic & Vinylic C-H |

| ~2980-2850 | C-H stretch | Aliphatic (Ethyl, Methyl) |

| ~1720 | C=O stretch | α,β-Unsaturated Ester |

| ~1640 | C=C stretch | Alkene |

| ~1600, ~1475 | C=C stretch | Aromatic Ring |

| ~1520 | N-O asymmetric stretch | Nitro Group (NO₂) |

| ~1345 | N-O symmetric stretch | Nitro Group (NO₂) |

| ~1250-1160 | C-O stretch | Ester |

The position of the C=O stretch at a lower wavenumber (~1720 cm⁻¹) than a typical saturated ester is indicative of conjugation with the C=C double bond. The two strong bands for the nitro group are highly characteristic.

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. This compound possesses an extended conjugated system that includes the 4-nitrophenyl ring, the but-2-enoate double bond, and the ester carbonyl group. This extensive π-system is expected to result in strong absorption in the UV region.

Chromatographic Purity Assessment and Separation

Chromatographic techniques are indispensable for the purification and purity verification of this compound. These methods exploit the differential partitioning of the compound between a stationary phase and a mobile phase to achieve separation from impurities and starting materials.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis and purification of this compound. The choice of stationary phase and mobile phase is critical for achieving optimal separation.

For the analysis of cinnamate (B1238496) esters and related compounds, various HPLC methods have been developed. Chiral HPLC, in particular, is essential for separating enantiomers, which is significant as more than half of all drugs are chiral compounds. shimadzu.com Chiral stationary phases (CSPs) are designed to interact differently with each enantiomer, leading to their separation. phenomenex.com Common CSPs include those based on polysaccharides, proteins, and cyclodextrins. phenomenex.comnih.govnih.gov The separation can be performed in normal-phase, reversed-phase, or polar organic modes, with the choice of solvent system significantly influencing the selectivity and resolution. phenomenex.comchromatographyonline.com For instance, a Daicel Chiralpak AS-H column eluting with 10% i-PrOH in hexanes has been used for the separation of related chiral compounds. rsc.org

Method development in HPLC often involves screening different columns and mobile phases to find the optimal conditions for separation. shimadzu.com The use of a single instrument capable of switching between HPLC and supercritical fluid chromatography (SFC) can streamline this process. shimadzu.com

Table 1: HPLC Method Parameters for Analysis of Related Compounds

| Parameter | Condition | Reference |

| Column | Daicel Chiralpak AS-H (4.6 mm I.D. x 250 mm) | rsc.org |

| Mobile Phase | 10% i-PrOH in hexanes | rsc.org |

| Flow Rate | 0.50 mL/min or 1.0 mL/min | rsc.org |

| Detection | UV at 210 nm | rsc.org |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a rapid and versatile method for monitoring reaction progress, identifying compounds, and assessing the purity of this compound. It operates on the principle of separating compounds based on their differential adsorption to a stationary phase, typically silica (B1680970) gel, as a mobile phase moves up the plate. umich.edu

The choice of eluent (mobile phase) is crucial and its polarity affects the retention factor (Rf) value of the compound. chemistai.org For nitro-substituted aromatic compounds, a mixture of solvents is often used to achieve good separation. For example, a mobile phase of benzene:acetone:ethyl alcohol (8:1:1) has been used for the detection of nitrobenzene. ijcps.org The Rf value is a characteristic property of a compound under a specific set of TLC conditions. weebly.com

Visualization of the separated spots on the TLC plate is necessary as many organic compounds are colorless. umich.edu Non-destructive methods include using a UV lamp, under which UV-active compounds like this compound appear as dark spots on a fluorescent background. umich.edulibretexts.org Destructive methods involve staining the plate with reagents like iodine vapor or a sulfuric acid solution followed by heating. umich.eduweebly.comlibretexts.org

Table 2: TLC Visualization Techniques

| Technique | Description | Type | Reference |

| UV Light | Plate is viewed under UV light (254 nm or 365 nm). UV-active compounds appear as dark or glowing spots. | Non-destructive | umich.eduweebly.comlibretexts.org |

| Iodine Vapor | Plate is exposed to iodine vapor, which complexes with organic compounds to form colored spots. | Semi-destructive | weebly.comlibretexts.org |

| Sulfuric Acid | Plate is sprayed with sulfuric acid and heated, causing organic compounds to char and appear as dark spots. | Destructive | umich.eduweebly.com |

Gas Chromatography for Reaction Monitoring

Gas Chromatography (GC) is a valuable analytical tool for monitoring the progress of reactions that produce or consume volatile compounds like cinnamate esters. nih.govrestek.com When coupled with a mass spectrometer (GC-MS), it allows for the identification and quantification of various components in a reaction mixture. nih.govcsic.esresearchgate.net

The purity of related cinnamate esters, such as ethyl (E)-cinnamate, is often determined by GC. tcichemicals.com The technique separates compounds based on their boiling points and interactions with the stationary phase of the GC column. For instance, the analysis of essential oils containing cinnamic acid esters like ethyl cinnamate and ethyl-p-methoxy cinnamate has been extensively performed using GC-MS. nih.gov This allows for the identification of numerous volatile components within a sample. csic.esresearchgate.net

The choice of GC column and temperature program is critical for achieving good separation of the components of interest. The resulting chromatogram provides information on the relative amounts of starting materials, intermediates, and products, enabling the optimization of reaction conditions.

Solid-State Structural Analysis: X-ray Crystallography of Analogues

For example, the crystal structure of 4-nitrophenyl 4-bromobenzoate (B14158574) reveals important noncovalent interactions, such as Br···O contacts, that influence the crystal packing. researchgate.net Such interactions, including hydrogen bonding and π-π stacking, are crucial in determining the supramolecular architecture of the crystal lattice. rsc.org

An X-ray diffraction study on this compound would definitively confirm its stereochemistry, particularly the configuration of the alkene double bond, which is predominantly the trans or (E)-isomer. It would also reveal the planarity of the cinnamate system and the orientation of the nitro and ethyl ester groups relative to the phenyl ring. The analysis of related hydroxy ketone compounds, such as 4-hydroxy-4-(4-nitrophenyl)butan-2-one, also provides valuable structural data for similar molecular frameworks. rsc.orgnih.gov

Green Chemistry and Sustainable Synthetic Methodologies

Eco-Friendly Reaction Conditions and Protocols

The move towards sustainable chemistry has led to the development of protocols that minimize environmental impact. These include the use of greener reaction pathways and the reduction or elimination of volatile organic solvents.

The Heck reaction, a cornerstone of carbon-carbon bond formation, has been adapted to align with green chemistry principles. frontiersin.org This reaction is instrumental in producing trisubstituted alkenes, which are valuable intermediates in the pharmaceutical industry. frontiersin.org A green variant of the Heck reaction has been successfully employed for the synthesis of Ethyl (E)-3-(4-nitrophenyl)but-2-enoate. frontiersin.org

In a specific protocol, the reaction yields the target compound as a waxy solid. frontiersin.org While traditional Heck reactions often rely on polar aprotic solvents and phosphine (B1218219) ligands, greener alternatives focus on using more benign solvents, reducing catalyst loading, and employing phosphine-free catalyst systems to simplify purification and reduce toxicity. thieme-connect.deorganic-chemistry.org The archetypal palladium(0)-catalyzed Heck reaction typically involves terminal alkenes with electron-withdrawing groups, which react with high regioselectivity and diastereoselectivity to exclusively yield products with an E configuration. thieme-connect.de

A reported green Heck protocol for a series of trisubstituted alkenes demonstrated the synthesis of Ethyl (E)-3-(4-nitrophenyl)but-2-enoate with a yield of 51%. frontiersin.org This highlights the viability of using greener methods for producing this specific compound.

Table 1: Yield of Selected Alkenes from a Green Heck Reaction Protocol

| Compound | Yield |

|---|---|

| Ethyl (E)-3-(4-(trifluoromethyl)phenyl)but-2-enoate | 76% |

| Ethyl (E)-3-(quinolin-3-yl)but-2-enoate | 71% |

| Ethyl (E)-3-([1,1′-biphenyl]-4-yl)but-2-enoate | 63% |

| Ethyl (E)-3-(4-nitrophenyl)but-2-enoate | 51% |

| Ethyl (E)-3-phenylbut-2-enoate | 46% |

Data sourced from Frontiers (2024) frontiersin.org

A primary goal of green chemistry is to minimize the use of hazardous solvents. Research has demonstrated that microwave-assisted synthesis can often be performed under solvent-free conditions. arkat-usa.org For instance, the synthesis of various heterocyclic compounds has been achieved efficiently without a solvent, which not only reduces environmental waste but also simplifies the work-up process and can lead to higher purity products. arkat-usa.org

In a broader context of process intensification for fine chemical production, significant efforts are made to reduce solvent quantities. For example, in the synthesis of N-(4-nitro, 2-phenoxyphenyl) methanesulfonamide, the solvent content was drastically cut from 82.5% to 50% by weight. cetjournal.it This was achieved by shifting from a traditional semi-batch process, where solvents act as thermal flywheels, to a continuous reactor setup with more efficient heat exchange. cetjournal.it Such principles are directly applicable to the large-scale synthesis of Ethyl 3-(4-nitrophenyl)but-2-enoate, aiming to increase environmental sustainability.

Catalytic Systems for Enhanced Sustainability

The choice of catalyst is critical for a sustainable synthetic process. For the Heck reaction, developments have focused on creating highly active and stable phosphine-free palladium catalysts. organic-chemistry.org These systems avoid the use of toxic and expensive phosphine ligands. Examples include trifunctional N,N,O-terdentate amido/pyridyl carboxylate Pd(II) complexes, which have shown high activity and stability. organic-chemistry.org Another approach involves immobilizing the catalyst on a solid support, such as silica (B1680970), which allows for easy recovery and reuse, a key aspect of sustainable catalysis. organic-chemistry.org

Energy-Efficient Processes (e.g., Microwave Irradiation)

Energy efficiency is a key metric for sustainable synthesis. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for dramatically reducing reaction times and, consequently, energy consumption. nih.gov Compared to conventional heating in an oil bath, which can take several hours, microwave-assisted reactions can often be completed in minutes. nih.govdergipark.org.tr

For example, the synthesis of certain quinolin-4-ylmethoxychromen-4-ones was achieved in just 4 minutes at 100°C under microwave irradiation, yielding 80–95% of the product. The same reaction required 60 minutes using conventional heating and resulted in a lower yield. nih.gov Similarly, the synthesis of pyrazolo[1,5-a]pyrimidines under microwave conditions took 15 minutes, affording yields of 90-95%. nih.gov These examples underscore the potential of microwave irradiation to create a more energy-efficient process for the synthesis of this compound. The rapid and uniform heating provided by microwaves can lead to higher yields and cleaner reaction profiles. unito.it

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Synthesis | Reaction Time | Yield |

|---|---|---|

| Quinolin-4-ylmethoxychromen-4-ones (Conventional) | 60 min | Lower Yield |

| Quinolin-4-ylmethoxychromen-4-ones (Microwave) | 4 min | 80-95% |

| 2-Quinolinone-fused γ-lactones (Conventional) | 4 hours | - |

| 2-Quinolinone-fused γ-lactones (Microwave) | 10 seconds | 33-45% |

Data sourced from PubMed Central (2023) nih.gov

Optimization of Reaction Parameters for Atom Economy and Yield

To maximize sustainability, reaction parameters must be carefully optimized to improve yield and atom economy. In the Knoevenagel condensation synthesis of this compound from 4-nitrobenzaldehyde (B150856) and ethyl acetoacetate (B1235776), several parameters are key. The selection of solvent, catalyst loading, and temperature all play a significant role in balancing the reaction rate and final yield.

For the Heck reaction, optimal conditions often involve using palladium(II) acetate (B1210297) as the catalyst with a base like sodium hydrogen carbonate in a dimethylformamide solvent at elevated temperatures (e.g., 85°C) for several hours. thieme-connect.de The choice of ligand, such as tri-2-tolylphosphine, can be critical for sluggish arylations. thieme-connect.de

Table 3: Optimized Parameters for Knoevenagel Condensation

| Parameter | Optimized Condition | Purpose |

|---|---|---|

| Catalyst | Piperidine (B6355638) or Sodium Hydroxide (B78521) | To facilitate the condensation reaction. |

| Catalyst Loading | 5–10 mol% | To minimize side reactions. |

| Solvent | Ethanol (B145695) or Toluene | To balance reaction rate and yield. |

| Temperature | 80–100°C | To ensure reaction completion within a reasonable timeframe. |

| Time | 4–8 hours | To achieve maximum conversion. |

Data sourced from an analysis of standard protocols.

Process Intensification for Large-Scale Synthesis

Technologies like reactive distillation, where the chemical reaction and separation of products occur in a single unit, can further enhance efficiency and reduce capital costs. abo.fi The application of these process intensification strategies could lead to a more sustainable and economically viable large-scale production of this compound. cetjournal.itabo.fi

Emerging Research Areas and Outlook

Development of Novel Catalytic Systems for Enantioselective Synthesis (e.g., Organocatalytic Reduction)

The synthesis of chiral molecules is a cornerstone of modern chemistry, particularly in the pharmaceutical and agrochemical industries. For Ethyl 3-(4-nitrophenyl)but-2-enoate, the creation of stereochemically defined derivatives is a key research focus. The enantioselective reduction of its carbon-carbon double bond to produce chiral ethyl 3-(4-nitrophenyl)butanoate is a prominent example.

Recent preliminary studies have explored the enantioselective organocatalytic reduction of structurally related tetrasubstituted nitroalkenes. wikipedia.org These investigations have utilized Hantzsch esters as the reducing agent in concert with chiral thiourea-based bifunctional catalysts. While the enantioselectivity in these initial studies on more sterically hindered substrates showed moderate success, with enantiomeric excesses (e.e.) reaching up to 67%, they underscore a promising avenue for the asymmetric synthesis of nitroalkanes. wikipedia.org The development of more effective chiral catalysts is a critical ongoing effort. The insights gained from the asymmetric synthesis of related chiral butenolides and butyrolactones, where various chiral catalysts and ligands have been successfully employed, offer valuable guidance for future work on this compound. ekb.eg

The following table summarizes representative chiral catalysts and their potential application in the enantioselective synthesis of derivatives of this compound, based on studies of similar substrates.

Table 1: Potential Chiral Catalytic Systems for Enantioselective Transformations

| Catalyst Type | Example | Potential Application | Reference |

|---|---|---|---|

| Thiourea-based | Chiral Thiourea | Enantioselective reduction of the C=C bond | wikipedia.org |

| Tertiary Amine | Kumar's 6'-(4-biphenyl)-β-iso-cinchonine | Asymmetric [4+2] cycloadditions | wikipedia.org |

| Phosphoric Acid | Chiral Phosphoric Acid (CPA) | Asymmetric [2+4] cycloadditions | researchgate.net |

| Palladium(II) Complex | [COP-OAc]2 | Asymmetric allylic esterification | letopharm.com |

Exploration of New Reaction Architectures and Cascade Reactions

This compound serves as a versatile building block for the construction of complex molecular frameworks through innovative reaction designs. Its inherent reactivity, stemming from the electrophilic nature of the double bond and the presence of multiple functional groups, makes it an ideal candidate for cascade reactions, where multiple bonds are formed in a single synthetic operation.

One area of significant interest is its use in cycloaddition reactions. Detailed computational studies on the reaction of similar nitroenoates with dienes like 2-methoxyfuran (B1219529) have provided deep insights into the underlying reaction mechanisms. These theoretical investigations have revised previously held assumptions, suggesting that the reaction proceeds through zwitterionic intermediates rather than a concerted Diels-Alder pathway. This fundamental understanding is crucial for designing new reaction architectures and controlling the stereochemical outcome of these transformations.

Furthermore, this compound and its analogues are valuable synthons for the preparation of diverse heterocyclic compounds. For instance, related nitrophenoxy-butenoates have been successfully employed in the synthesis of 1,4-benzoxazines and pyrrole-2-ones. bohrium.com This typically involves a reduction of the nitro group to an amine, which then participates in an intramolecular cyclization, demonstrating a powerful strategy for building complex heterocyclic systems from a relatively simple precursor. bohrium.com

Advanced Materials Science Applications Beyond Established NLO

The pronounced electronic and optical properties of nitroaromatic compounds have long been harnessed in the field of nonlinear optics (NLO). However, the application of this compound and its derivatives is being explored in other areas of advanced materials science. The strong electron-withdrawing nature of the nitro group significantly influences the molecule's electronic structure, making it a candidate for the development of novel functional materials. mdpi.com

An emerging application for nitroaromatic compounds is in the creation of conductive polymers. Research has shown that nitroaromatic anions can be used as dopants during the electrochemical polymerization of monomers like pyrrole (B145914) to form electrically conductive polypyrrole complexes. trea.com This opens up the possibility of incorporating derivatives of this compound into conductive polymer systems, potentially tuning their electronic and mechanical properties. The general versatility of nitro compounds in constructing materials with diverse electronic structures, such as dyes and other optical materials, further highlights the potential of this chemical class. mdpi.com

While the direct polymerization of this compound has yet to be extensively reported, its structural motifs are found in compounds used for creating materials with interesting properties. For example, the extended conjugation in related hydrazono derivatives enhances UV absorption, suggesting potential for photochemical applications.

Interdisciplinary Research with Theoretical and Applied Chemistry

The synergy between theoretical and applied chemistry is paramount in advancing our understanding and utilization of molecules like this compound. Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms and predicting molecular properties.

As previously mentioned, a computational study using DFT on the reaction of a similar nitroalkene with 2-methoxyfuran has been instrumental in revising the proposed reaction pathway. Such studies can predict the formation of various intermediates and products, guiding experimentalists in optimizing reaction conditions to favor the desired outcome.

Furthermore, theoretical methods like Hirshfeld surface analysis are being used to understand the intermolecular interactions in the solid state of related nitro-containing compounds. This analysis provides valuable information on how molecules pack in a crystal lattice, which is crucial for designing materials with specific physical properties, including those relevant to materials science and pharmaceuticals. The combination of these theoretical approaches with experimental validation represents a powerful interdisciplinary strategy for the rational design of new reactions and materials based on the this compound scaffold.

Strategies for Derivatization Towards Chemically Diverse Libraries

The creation of chemically diverse libraries of compounds is a central strategy in drug discovery and materials science. This compound is an excellent starting point for generating such libraries due to its multiple reactive sites.

The core structure allows for a variety of chemical transformations:

Reduction of the nitro group: This yields an amino group, which can be further functionalized through acylation, alkylation, or diazotization, opening up a vast chemical space. The resulting aniline (B41778) derivatives are precursors to a wide range of heterocyclic compounds.

Modification of the ester group: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid or transesterified to other esters. The carboxylic acid can then be converted to amides, acid chlorides, or other derivatives.

Reactions at the double bond: The conjugated double bond can undergo various addition reactions, including Michael additions and cycloadditions, to introduce new functional groups and stereocenters.

The use of this compound as a synthon for preparing libraries of 1,4-benzoxazines and pyrrole-2-ones exemplifies a successful derivatization strategy. bohrium.com By systematically applying these and other chemical transformations, large and diverse libraries of molecules can be generated from this compound, facilitating the discovery of new compounds with desirable biological or material properties.

Q & A

What are the standard synthetic routes for Ethyl 3-(4-nitrophenyl)but-2-enoate, and how can reaction conditions be optimized?

Basic Research Question

The compound is typically synthesized via Knoevenagel condensation between 4-nitrobenzaldehyde and ethyl acetoacetate under alkaline conditions (e.g., using piperidine or ammonium acetate as catalysts). Key parameters for optimization include:

- Temperature : 80–100°C for 4–8 hours.

- Solvent selection : Ethanol or toluene, balancing reaction rate and yield .

- Catalyst loading : 5–10 mol% to minimize side reactions.

Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures >95% purity.

How is the structural characterization of this compound performed, and what analytical discrepancies may arise?

Basic Research Question

Characterization involves:

- NMR : and NMR to confirm the α,β-unsaturated ester structure and nitro group positioning.

- IR : Peaks at ~1720 cm (ester C=O) and ~1520 cm (nitro group) .

Discrepancies may arise between calculated and observed melting points due to polymorphism or impurities. Cross-validation with single-crystal X-ray diffraction (SC-XRD) resolves ambiguities .

What advanced crystallographic methods are used to analyze this compound, and how are refinement parameters validated?

Advanced Research Question

SC-XRD using SHELXL software is critical for determining bond lengths, angles, and hydrogen-bonding networks. Refinement parameters include:

- R factor : <0.05 for high-quality data.

- Data-to-parameter ratio : >15 to avoid overfitting .

Validation tools like PLATON check for missed symmetry or disorder. For example, a study reported mean C–C bond length = 1.40 Å and R factor = 0.047 .

How do hydrogen-bonding patterns influence the crystal packing of this compound?

Advanced Research Question

Graph-set analysis (e.g., Etter’s rules) identifies C(6) chains and R(8) motifs formed via nitro-O···H–C and ester-O···H–C interactions. These patterns dictate packing density and stability. For instance, intermolecular C–H···O bonds (2.7–3.0 Å) dominate the lattice .

What preliminary biological activity data exist for this compound, and how are assays designed?

Basic Research Question

While direct data are limited, analogs show antimicrobial and anticancer potential . Standard assays include:

- MIC assays : Against Gram-positive bacteria (e.g., S. aureus) at 50–100 µg/mL.

- MTT assays : On cancer cell lines (e.g., HeLa) to measure IC values .

Nitro group reduction to an amine derivative (via catalytic hydrogenation) can enhance bioactivity .

How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced bioactivity?

Advanced Research Question

Key modifications include:

- Nitro group substitution : Replacing -NO with -NH improves solubility and target binding.

- Ester hydrolysis : Converting to carboxylic acid enhances polarity for better membrane interaction.

Comparative analysis with analogs (e.g., ethyl 3-(3-nitrophenyl)but-2-enoate) reveals nitro positioning impacts redox activity .

How can contradictions between spectroscopic and crystallographic data be resolved?

Advanced Research Question

Discrepancies (e.g., unexpected NMR splitting vs. SC-XRD symmetry) are addressed by:

- Dynamic NMR : To probe conformational exchange in solution.

- DFT calculations : Comparing optimized geometries with crystallographic data.

For example, SC-XRD may reveal planar nitro groups, while NMR suggests slight torsional flexibility .

What is the role of this compound as a synthetic intermediate in complex molecule synthesis?

Basic Research Question

The α,β-unsaturated ester serves as a precursor for:

- Heterocycles : Cyclization with hydrazines yields pyrazoline derivatives.

- Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids extend conjugation .

How do solvent polarity and proticity affect the reactivity of this compound in Michael additions?

Advanced Research Question

Polar aprotic solvents (e.g., DMF) stabilize transition states, accelerating nucleophilic attacks. Protic solvents (e.g., MeOH) reduce enolate formation, lowering yields. Kinetic studies in THF show 2x faster reaction rates vs. ethanol .

What strategies are effective in resolving enantiomers of this compound derivatives?

Advanced Research Question

Chiral resolution methods include:

- Chiral HPLC : Using amylose-based columns (e.g., Chiralpak IA).

- Diastereomeric salt formation : With (+)- or (−)-camphorsulfonic acid.

For example, (S)-ethyl 3-(4-aminophenyl) derivatives showed 98% ee via HPLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.